N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that features a thiophene ring, a methoxybenzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the methoxybenzylamine. The key steps include:
Formation of the oxalamide bond: This can be achieved by reacting oxalyl chloride with the amine groups under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group can be done using appropriate hydroxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide would yield primary or secondary amines.
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
- N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-methoxybenzyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(22,14-7-4-8-24-14)11-19-16(21)15(20)18-10-12-5-3-6-13(9-12)23-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQYOGNBKRATKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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